molecular formula C13H19BO4S B1395674 4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 879648-22-3

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1395674
M. Wt: 282.2 g/mol
InChI Key: FGHAQXOPLXCRFH-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It is an important boric acid derivative .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . In one study, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was obtained by a two-step substitution reaction .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

As an organoboron compound, it has high stability, low toxicity, and high reactivity in various transformation processes . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been synthesized through rhodium-catalyzed hydroboration and characterized by X-ray diffraction, indicating no significant interactions with the Lewis acidic boron atom (Coombs et al., 2006).

Synthesis of Derivatives

  • Synthesis of derivatives such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been described, demonstrating their inhibitory activity against serine proteases (Spencer et al., 2002).

Electrochemical Properties

  • Comparative electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been conducted. These studies reveal a significantly lower oxidation potential for organoborate compared to organoborane (Tanigawa et al., 2016).

Application in H2O2 Detection

  • A 4-substituted pyrene derivative of the compound has been developed for sensitive and selective H2O2 detection in living cells, showcasing its potential in biological and chemical sensing applications (Nie et al., 2020).

Synthesis of Stilbenes

  • Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized and are being studied for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Crystal Structure and DFT Studies

  • The molecular structures of certain derivatives have been confirmed by spectroscopic methods and X-ray diffraction. DFT calculations have provided insights into their molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Allylboronation of Imines

  • The compound has been used in the allylboronation of imines, a key process in organic synthesis, demonstrating its utility in the synthesis of complex organic molecules (Sugiura et al., 2006).

Lipogenic Inhibitors

  • Synthesized derivatives have shown inhibitory effects on lipogenic gene expression in mammalian hepatocytes, highlighting their potential in developing lipid-lowering drugs (Das et al., 2011).

Polymerization for Material Science

  • The compound has been involved in Suzuki-Miyaura coupling polymerization for producing polyfluorene and P3HT, important in material science for applications like LCD technology (Yokozawa et al., 2011).

Future Directions

Boronic acid compounds have a wide range of applications in pharmacy and biology . They are used as enzyme inhibitors or specific ligand drugs, and can also be used as fluorescent probes to identify various substances . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These areas present potential future directions for the use of this compound.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylsulfonylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(10)19(5,15)16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHAQXOPLXCRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700092
Record name 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

CAS RN

879648-22-3
Record name 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Lu, Y Wu, H Zhao, D Zhang - Synthetic Communications, 2022 - Taylor & Francis
The coagulation enzyme factor Xa (FXa) is a valuable target for developing anticoagulants to treat thrombotic diseases. In this work, we designed and synthesized a series of …
Number of citations: 3 www.tandfonline.com

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